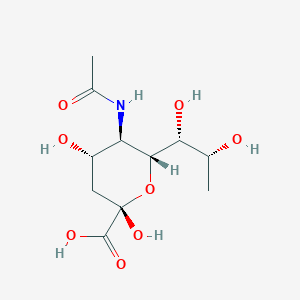
N-Acetyl-9-deoxyneuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-9-deoxyneuraminic acid (Neu5Ac) is a sialic acid, which is a type of sugar molecule found in many biological systems. Neu5Ac is an important molecule in the field of glycobiology, where it is used as a tool to study the role of sialic acids in various biological processes.
Mécanisme D'action
N-Acetyl-9-deoxyneuraminic acid acts as a substrate for sialyltransferases, which transfer sialic acid from a donor molecule to a glycan chain. The addition of sialic acid to a glycan chain can alter the biological activity of the glycan chain, leading to changes in cell signaling, cell adhesion, and immune response.
Biochemical and Physiological Effects:
N-Acetyl-9-deoxyneuraminic acid has various biochemical and physiological effects, including the regulation of immune response, cell signaling, and cell adhesion. N-Acetyl-9-deoxyneuraminic acid has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells. N-Acetyl-9-deoxyneuraminic acid has also been shown to regulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-Acetyl-9-deoxyneuraminic acid has also been shown to regulate cell adhesion by modulating the activity of various adhesion molecules, including selectins and integrins.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetyl-9-deoxyneuraminic acid has several advantages for lab experiments, including its high specificity and yield in enzymatic synthesis, and its ability to alter the biological activity of glycan chains. However, N-Acetyl-9-deoxyneuraminic acid has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of N-Acetyl-9-deoxyneuraminic acid, including the development of new sialyltransferases for the enzymatic synthesis of N-Acetyl-9-deoxyneuraminic acid, the study of the role of sialic acids in cancer and other diseases, and the development of new therapies targeting sialic acid metabolism. Additionally, the study of sialic acids in the context of the microbiome and the gut-brain axis is an emerging area of research.
Méthodes De Synthèse
N-Acetyl-9-deoxyneuraminic acid can be synthesized chemically or enzymatically. The chemical synthesis involves the reaction of sialyl chloride with N-acetylglucosamine (GlcNAc) to form N-Acetyl-9-deoxyneuraminic acid. The enzymatic synthesis involves the use of sialyltransferases to transfer sialic acid from a donor molecule to GlcNAc to form N-Acetyl-9-deoxyneuraminic acid. The enzymatic synthesis is preferred over the chemical synthesis due to its high yield and specificity.
Applications De Recherche Scientifique
N-Acetyl-9-deoxyneuraminic acid is used in various scientific research applications, including glycomics, immunology, and virology. In glycomics, N-Acetyl-9-deoxyneuraminic acid is used as a tool to study the role of sialic acids in various biological processes, including cell signaling, cell adhesion, and immune response. In immunology, N-Acetyl-9-deoxyneuraminic acid is used to study the role of sialic acids in the regulation of immune response and the development of autoimmune diseases. In virology, N-Acetyl-9-deoxyneuraminic acid is used to study the role of sialic acids in viral attachment and entry into host cells.
Propriétés
Numéro CAS |
117193-36-9 |
|---|---|
Nom du produit |
N-Acetyl-9-deoxyneuraminic acid |
Formule moléculaire |
C11H19NO8 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(13)8(16)9-7(12-5(2)14)6(15)3-11(19,20-9)10(17)18/h4,6-9,13,15-16,19H,3H2,1-2H3,(H,12,14)(H,17,18)/t4-,6+,7-,8-,9-,11+/m1/s1 |
Clé InChI |
HTPINWISPUXEEO-RXPPVQSPSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@](O1)(C(=O)O)O)O)NC(=O)C)O)O |
SMILES |
CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
SMILES canonique |
CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Autres numéros CAS |
117193-36-9 |
Synonymes |
N-acetyl-9-deoxyneuraminic acid NA-9-DNAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






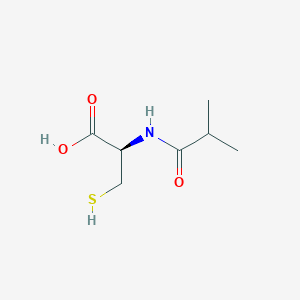
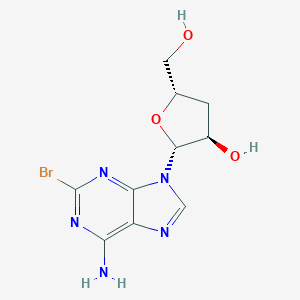
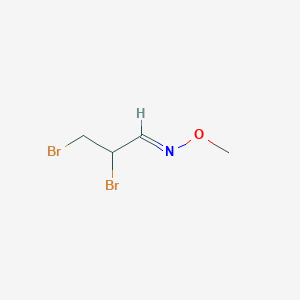
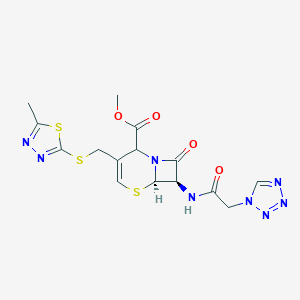






![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)